molecular formula C17H10F2N2O2 B2756308 2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1114903-33-1

2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2756308
CAS No.: 1114903-33-1
M. Wt: 312.276
InChI Key: RGFKWROGTINEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring, and substituted with a 2,4-difluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti(IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, high yields, and the absence of toxic organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but scaled up with optimized conditions for higher efficiency and yield. The use of heterogeneous catalysts, which can be recycled and reused, is preferred in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenyl)-6-methyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the combination of a chromene and pyrazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N2O2/c1-9-2-5-15-10(6-9)7-12-16(23-15)20-21(17(12)22)14-4-3-11(18)8-13(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKWROGTINEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=NN(C(=O)C3=C2)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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